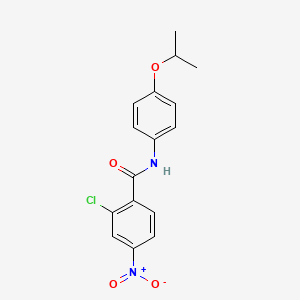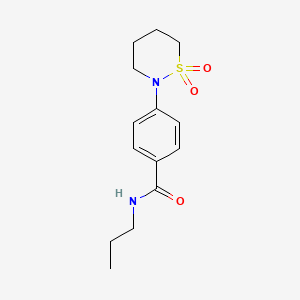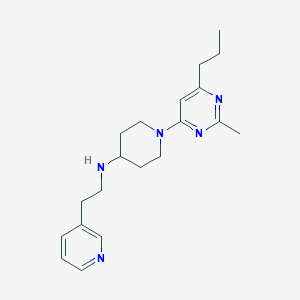![molecular formula C15H15N3O B5625254 2-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5625254.png)
2-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is of interest to researchers due to its unique chemical structure and potential biological activities.
Wirkmechanismus
The exact mechanism of action of 2-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. This compound has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. In addition, it has been found to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. It has also been found to have low toxicity, making it a safe compound to use in experiments. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 2-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol. One direction is to further investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Another direction is to explore its potential as an anticancer agent and to investigate its mechanism of action in cancer cells. Additionally, more research is needed to fully understand its potential side effects and toxicity in vivo.
Synthesemethoden
The synthesis of 2-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol involves the condensation of 2-phenyl-5-propylpyrazole-3-carboxaldehyde with guanidine in the presence of a base. This reaction results in the formation of the pyrazolo[1,5-a]pyrimidine ring system. The final step involves the addition of an alcohol to the pyrimidine ring to form the final product.
Wissenschaftliche Forschungsanwendungen
2-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol has been studied for its potential applications in scientific research. This compound has been found to have a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-phenyl-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-2-6-12-9-15(19)18-14(16-12)10-13(17-18)11-7-4-3-5-8-11/h3-5,7-10,17H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVHSVCAFZXALB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)C=C(N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4'-[(diethylamino)sulfonyl]-N-ethylbiphenyl-2-carboxamide](/img/structure/B5625209.png)
![N-[(3S*,4R*)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5625216.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5625218.png)
![6-[2-(1-methylpiperidin-2-yl)ethyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5625220.png)
![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[4-(methylsulfonyl)benzyl]pyrrolidin-3-amine](/img/structure/B5625227.png)


![(3R*,4R*)-4-(4-methyl-1-piperazinyl)-1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-3-piperidinol](/img/structure/B5625237.png)

![6-[(3,4-dimethylphenyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5625244.png)
![4-({3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)morpholine](/img/structure/B5625247.png)